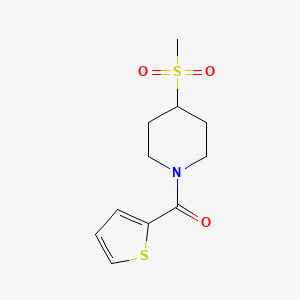
4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of tetrahydropyrimidine, which is a class of compounds known for their wide spectrum of biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, β-keto esters, and urea or thiourea. For instance, methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using a classic Biginelli reaction under mild, solvent-free conditions . Similarly, other derivatives have been synthesized through reactions involving amines, isothiocyanates, and diketones . These methods could potentially be adapted for the synthesis of the compound by substituting appropriate starting materials.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is often characterized by X-ray crystallography. The crystal structures of these compounds can vary, with some crystallizing in monoclinic space groups and others in triclinic systems . The conformation of the pyrimidine ring can be a distorted boat, and the crystal packing is typically stabilized by hydrogen bonding interactions such as N-H...O, C-H...O, and N-H...S . These structural analyses provide a foundation for predicting the molecular structure of the compound of interest.
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions. For example, the interaction of 3-amino-3-thioxopropanamides with anilinomethylene derivatives of dicarbonyl compounds can lead to the formation of pyrimidine-5-carboxamide derivatives, which can then be alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives . These reactions highlight the reactivity of the thioxo group and the potential for further functionalization of the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives can be analyzed using techniques such as differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These analyses provide information on the thermal stability and phase transitions of the compounds. The solvatomorphism observed in some derivatives indicates that the compound of interest may also form different solvated structures under varying crystallization conditions .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-10-14(26-2)8-9-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWLQWNBZLEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3003376.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)



![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)
![N,2,4-Trimethyl-6-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3003389.png)


